![molecular formula C13H15NO4 B1310035 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid CAS No. 879040-85-4](/img/structure/B1310035.png)
3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
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Overview
Description
“3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid” is a chemical compound with the CAS Number: 879040-85-4 . It has a molecular weight of 249.27 and its molecular formula is C13H15NO4 . The IUPAC name for this compound is 3-[2-(2-oxo-1-pyrrolidinyl)ethoxy]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO4/c15-12-5-2-6-14 (12)7-8-18-11-4-1-3-10 (9-11)13 (16)17/h1,3-4,9H,2,5-8H2, (H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid” include a molecular weight of 249.27 and a molecular formula of C13H15NO4 . The compound’s InChI code is 1S/C13H15NO4/c15-12-5-2-6-14 (12)7-8-18-11-4-1-3-10 (9-11)13 (16)17/h1,3-4,9H,2,5-8H2, (H,16,17) .Scientific Research Applications
PDE4B Inhibitors
Pyrrolidine derivatives have been used as reagents in the preparation of pyrazolopyridines , which act as inhibitors of Phosphodiesterase 4B (PDE4B). These inhibitors have potential therapeutic applications in treating various diseases due to their role in modulating cyclic AMP (cAMP) levels within cells .
Antioxidant Activity
Some pyrrolidine derivatives exhibit antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease .
Pharmacological Activities
Pyrrolidine structures are found in compounds with diverse pharmacological activities, including antifungal , antibacterial , anticonvulsant , anticancer , and antioxidant effects .
Drug Discovery
The pyrrolidine scaffold is versatile in drug discovery, particularly for designing compounds with improved activity against specific targets such as the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
DPP-IV Inhibitors
Derivatives of pyrrolidine have been evaluated for their ability to inhibit Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that plays a role in glucose metabolism. Inhibitors of DPP-IV are used in the treatment of type II diabetes .
Adsorption Properties
Research has been conducted on adsorbents synthesized from natural polymers incorporated with pyrrolidine derivatives for the adsorption of rare earth metal ions. These adsorbents have potential environmental applications in water treatment and purification .
ChemicalBook - (2-OXOPYRROLIDIN-1-YL)ACETIC ACID ResearchGate - Antioxidant Activity of some Pyrrolidin-2-One Derivatives Springer - Pyrrolidine in Drug Discovery Academia.edu - DPP-IV Inhibitors Springer - Adsorption Using Pyrrolidinyl Derivatives
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-5-2-6-14(12)7-8-18-11-4-1-3-10(9-11)13(16)17/h1,3-4,9H,2,5-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGDJJVDJAYVKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331174 |
Source
|
Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid | |
CAS RN |
879040-85-4 |
Source
|
Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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